alpha,alpha',alpha''-Nitrilotri-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,alpha’,alpha’'-Nitrilotri-p-cresol: is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.396 g/mol . It is known for its unique structure, which includes three p-cresol groups attached to a nitrilotriacetic acid backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’,alpha’'-Nitrilotri-p-cresol typically involves the reaction of p-cresol with nitrilotriacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of alpha,alpha’,alpha’'-Nitrilotri-p-cresol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: alpha,alpha’,alpha’'-Nitrilotri-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
alpha,alpha’,alpha’'-Nitrilotri-p-cresol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of alpha,alpha’,alpha’'-Nitrilotri-p-cresol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
p-Cresol: A simpler phenolic compound with similar chemical properties.
Nitrilotriacetic Acid: The backbone structure of alpha,alpha’,alpha’'-Nitrilotri-p-cresol.
Quinones: Oxidized derivatives of phenolic compounds with similar reactivity.
Uniqueness: alpha,alpha’,alpha’'-Nitrilotri-p-cresol is unique due to its combination of three p-cresol groups with a nitrilotriacetic acid backbone, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C21H21NO3 |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-[[bis[(4-hydroxyphenyl)methyl]amino]methyl]phenol |
InChI |
InChI=1S/C21H21NO3/c23-19-8-4-16(5-9-19)13-22(14-17-6-10-20(24)11-7-17)15-18-2-1-3-21(25)12-18/h1-12,23-25H,13-15H2 |
InChI-Schlüssel |
SNDUBCHLFIXZKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CN(CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.